Cas no 33993-67-8 (b-D-Allopyranoside,2-hydroxy-4-(hydroxymethyl)phenyl, 6-(3-phenyl-2-propenoate))

b-D-Allopyranoside,2-hydroxy-4-(hydroxymethyl)phenyl, 6-(3-phenyl-2-propenoate) structure
33993-67-8 structure
Productnaam:b-D-Allopyranoside,2-hydroxy-4-(hydroxymethyl)phenyl, 6-(3-phenyl-2-propenoate)
CAS-nummer:33993-67-8
MF:C22H24O9
MW:432.420567512512
CID:319432
PubChem ID:6450264

b-D-Allopyranoside,2-hydroxy-4-(hydroxymethyl)phenyl, 6-(3-phenyl-2-propenoate) Chemische en fysische eigenschappen

Naam en identificatie

    • b-D-Allopyranoside,2-hydroxy-4-(hydroxymethyl)phenyl, 6-(3-phenyl-2-propenoate)
    • [(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4-(hydroxymethyl)phenoxy]oxan-2-yl]methyl (E)-3-phenylprop-2-enoate
    • [2-Hydroxy-4-(hydroxymethyl)phenyl]6-O-(3-phenyl-1-oxo-2-propenyl)-β-D-allopyranoside
    • 2-Hydroxy-4-(hydroxymethyl)phenyl 6-O-[(2E)-3-phenylprop-2-enoyl]-beta-D-allopyranoside
    • 2-Hydroxy-4-hydroxymethylphenyl 6-O-cinnamoyl-beta-D-allopyranoside
    • beta-D-allopyranoside, 2-hydroxy-4-(hydroxymethyl)phenyl 6-O-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-
    • beta-D-Allopyranoside, 2-hydroxy-4-(hydroxymethyl)phenyl, 6-(3-phenyl-2-propenoate)
    • Rubropilosin
    • SCHEMBL8821200
    • 33993-67-8
    • Inchi: InChI=1S/C22H24O9/c23-11-14-6-8-16(15(24)10-14)30-22-21(28)20(27)19(26)17(31-22)12-29-18(25)9-7-13-4-2-1-3-5-13/h1-10,17,19-24,26-28H,11-12H2/b9-7+/t17-,19-,20-,21-,22-/m1/s1
    • InChI-sleutel: HNOZXQFKIYWTHH-HQSWATCJSA-N
    • LACHT: OCC1=CC=C(O[C@@H]2O[C@H](COC(/C=C/C3=CC=CC=C3)=O)[C@@H](O)[C@@H](O)[C@H]2O)C(O)=C1

Berekende eigenschappen

  • Exacte massa: 432.142032
  • Monoisotopische massa: 432.142032
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 5
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 31
  • Aantal draaibare bindingen: 8
  • Complexiteit: 592
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.6
  • Topologisch pooloppervlak: 146

Experimentele eigenschappen

  • Dichtheid: 1.457
  • Kookpunt: 730.3°C at 760 mmHg
  • Vlampunt: 255.5°C
  • Brekindex: 1.668
Aanbevolen leveranciers
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Xinsi New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
Minglong (Xianning) Medicine Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Minglong (Xianning) Medicine Co., Ltd.